3-Chloropyridazine hydrochloride

Beschreibung

Significance and Context within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are fundamental to organic chemistry and biochemistry. ijpsr.com They are found in a vast array of biologically active molecules, including vitamins, hormones, antibiotics, and nucleic acids. researchgate.net The pyridazine (B1198779) nucleus, a 1,2-diazine system, is a prominent scaffold within this class, known for being electron-deficient, which influences its chemical reactivity and physical properties. scholarsresearchlibrary.com

3-Chloropyridazine (B74176) hydrochloride is significant within this context as a functionalized pyridazine. The chlorine atom acts as a leaving group, making the 3-position of the pyridazine ring susceptible to nucleophilic substitution reactions. smolecule.com This allows chemists to introduce a wide range of functional groups, thereby creating a diverse library of pyridazine derivatives. This versatility is a cornerstone of its importance, enabling researchers to systematically modify molecular structures to study structure-activity relationships (SAR) and develop new functional materials and therapeutic agents. smolecule.comnih.gov The inherent physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding, further contribute to its value in molecular design. nih.gov

Historical Perspective of Pyridazine Derivatives Research

Research into pyridazine and its derivatives has a history spanning over a century. scholarsresearchlibrary.com The parent compound, pyridazine, was first synthesized by Tauber, following earlier work on substituted pyridazines by Fischer and Knorr. scholarsresearchlibrary.com For many years, the chemistry of pyridazines was explored, but interest surged significantly with the discovery of their pharmacological potential. scholarsresearchlibrary.comresearchgate.net

Early research focused on the fundamental synthesis and reactivity of the pyridazine ring system. A notable area of investigation has been the synthesis of substituted pyridazines, such as aminopyridazines and chloropyridazines, to understand their chemical behavior. acs.orgacs.org The development of methods to synthesize compounds like 3,6-dichloropyridazine (B152260) and explore their reactions with nucleophiles laid the groundwork for creating a wide variety of derivatives. acs.orgrsc.org Over the past few decades, the focus has increasingly shifted towards leveraging the unique properties of the pyridazine scaffold for practical applications, particularly in drug discovery and agrochemicals. researchgate.netscholarsresearchlibrary.com

Current Research Landscape and Emerging Trends

The current research landscape for pyridazine derivatives, including those synthesized from 3-chloropyridazine hydrochloride, is vibrant and expanding. A major focus is on medicinal chemistry, where the pyridazine scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov

Key Research Areas:

Oncology: A significant number of studies are dedicated to developing pyridazine-containing compounds as anticancer agents. nih.govliberty.edu These derivatives target various biological processes involved in cancer, such as tumor metabolism and cell signal transduction. nih.gov

Materials Science: Pyridazine derivatives are being investigated for their applications in materials science. Research has explored their use in creating organic light-emitting diodes (OLEDs), where the unique electronic properties of the pyridazine ring can enhance device efficiency and reduce manufacturing costs. smolecule.comliberty.edu

Agrochemicals: The biological activity of pyridazine derivatives extends to agriculture. They are used in the development of new herbicides and pesticides. smolecule.comscholarsresearchlibrary.com

Catalysis: The nitrogen atoms in the pyridazine ring can act as ligands for metal catalysts, opening up applications in facilitating various chemical transformations. researchgate.netconsensus.app

Emerging trends point towards the rational design of highly specific and potent molecules. Advances in computational chemistry and molecular modeling are enabling researchers to predict the interactions of pyridazine derivatives with biological targets, accelerating the discovery process. nih.gov There is also a growing interest in developing more efficient and environmentally friendly ("green") synthesis methods for these compounds. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-chloropyridazine;hydrochloride | nih.gov |

| CAS Number | 856847-77-3 | chemicalbook.comnih.gov |

| Molecular Formula | C₄H₄Cl₂N₂ | nih.govcymitquimica.com |

| Molecular Weight | 150.99 g/mol | nih.govcymitquimica.com |

| Physical State | Solid | cymitquimica.com |

| Purity | ≥98% | chemicalbook.comcymitquimica.com |

Table 2: Spectroscopic and Computational Data for this compound

| Data Type | Value / Description | Source(s) |

| Exact Mass | 149.9751535 Da | nih.gov |

| Topological Polar Surface Area | 25.8 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

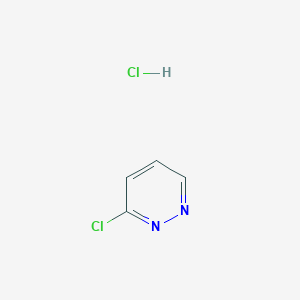

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-chloropyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOESFHQDZAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672340 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856847-77-3 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloropyridazine Hydrochloride

Established Synthetic Routes for 3-Chloropyridazine (B74176)

Several classical methods have been established for the synthesis of 3-chloropyridazine, each employing different precursors and reaction conditions.

Chlorination of Pyridazine (B1198779)

Direct chlorination of pyridazine represents a potential route to 3-chloropyridazine. However, this method can lead to a mixture of chlorinated products, and controlling the regioselectivity to favor the 3-chloro isomer can be challenging. For instance, the direct chlorination of pyridine (B92270), a related heterocyclic compound, often requires a catalyst like aluminum chloride and can result in a mixture of isomers. wikipedia.org Similar complexities can be expected with pyridazine, necessitating careful optimization of reaction conditions to achieve the desired product.

Reaction of 3-Hydroxypyridazine with Phosphorus Oxychloride

A widely utilized and effective method for the synthesis of 3-chloropyridazine involves the reaction of 3-hydroxypyridazine (often existing in its tautomeric form, pyridazin-3(2H)-one) with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). mdpi.comnih.gov This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. masterorganicchemistry.com The use of phosphorus oxychloride is a standard procedure for converting hydroxy-heterocycles into their chloro-derivatives. nih.gov The reaction is typically carried out by heating the substrate in excess POCl₃, sometimes in the presence of a base. nih.gov While effective, this method requires careful handling due to the corrosive and reactive nature of phosphorus oxychloride. sigmaaldrich.com

Table 1: Reaction Conditions for Chlorination of Hydroxy-heterocycles with POCl₃

| Substrate | Reagents | Temperature (°C) | Duration (h) | Notes |

|---|---|---|---|---|

| Hydroxypyrimidines | POCl₃ (equimolar), Pyridine | 160 | 2 | Solvent-free, sealed reactor. nih.gov |

| 2-Hydroxypyridines | POCl₃ (equimolar) | 140 | 2 | Solvent-free, sealed reactor. nih.gov |

| 3,6-Dihydroxypyridazine | PCl₅ | 125 | 4 | Generates POCl₃ in situ. google.com |

This table presents a summary of reaction conditions for the chlorination of various hydroxy-heterocyclic compounds using phosphorus oxychloride, illustrating the general parameters employed in such transformations.

Condensation Reactions, e.g., from 3,6-Dichloropyridazine (B152260)

3-Chloropyridazine can also be synthesized from more highly chlorinated pyridazines, such as 3,6-dichloropyridazine. chemicalbook.com This approach involves the selective reduction or de-chlorination of 3,6-dichloropyridazine. For example, catalytic hydrogenation can be employed to selectively remove one of the chlorine atoms. google.com The choice of catalyst and reaction conditions is crucial to prevent over-reduction to pyridazine. Another approach involves metal-mediated reactions, such as amination, where one chlorine atom is selectively replaced. researchgate.net

Table 2: Synthesis of 3,6-Dichloropyridazine

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridazine-3,6-diol | POCl₃ | 80 | 85 | chemicalbook.com |

| 3,6-Dihydroxypyridazine | N-chlorosuccinimide, HCl, Ethanol (B145695) | 40-60 | Not specified | google.com |

This table outlines methods for the synthesis of 3,6-dichloropyridazine, a key intermediate for the synthesis of 3-chloropyridazine through condensation and reduction reactions.

Halogenation and Cyclization Reactions Involving Pyridazine Precursors

The synthesis of the pyridazine ring system itself, followed by or concurrent with halogenation, is another important strategy. For instance, the cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives can form the pyridazine core, which can then be halogenated. The Japp-Klingemann reaction, for example, can be used to form hydrazones which are then cyclized. mdpi.com Furthermore, copper-catalyzed halogenation of C-H bonds in heterocyclic compounds is an emerging method that could be applied to pyridazine precursors. beilstein-journals.org Radical halogenation offers another, though often less selective, pathway for introducing a halogen onto an existing alkane or heterocycle. youtube.com

Advanced Synthetic Approaches and Innovations

To address some of the limitations of classical methods, such as harsh reaction conditions and the use of hazardous reagents, more advanced synthetic strategies have been developed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. biotage.com This technology can be applied to the synthesis of 3-chloropyridazine, for instance, in the reaction of 3-hydroxypyridazine with phosphorus oxychloride. Microwave irradiation can significantly reduce the reaction time required for the chlorination step. mdpi.comrsc.org This method offers a more energy-efficient and rapid route to 3-chloropyridazine and its derivatives. researchgate.netnih.gov

Catalytic Methods, e.g., Ruthenium Catalysis

Catalysis plays a pivotal role in the synthesis of chlorinated pyridazines, offering pathways to enhanced selectivity and efficiency. While palladium catalysis is more commonly cited for reactions involving 3-chloropyridazine as a substrate, catalytic hydrogenation is a key method for its synthesis from more halogenated precursors. For instance, the selective dechlorination of 3,6-dichloropyridazine can be achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. google.com

Ruthenium-based catalysts are recognized for their versatility in a wide array of organic transformations, including the synthesis of various heterocyclic structures. Ruthenium(III) chloride (RuCl₃), for example, has been effectively used to catalyze the one-pot, three-component Biginelli reaction to produce dihydropyrimidinones under solvent-free conditions, showcasing its utility in heterocyclic synthesis. organic-chemistry.org It is also employed in the controlled oxidation of polycyclic aromatic hydrocarbons. nih.gov Although direct, specific examples of ruthenium catalysis for the primary synthesis of 3-chloropyridazine are not extensively documented in prominent literature, the established catalytic activity of ruthenium compounds in related reactions, such as the amination of arenes and selective reduction of olefins, suggests their potential applicability in the synthesis of pyridazine derivatives. researchgate.net The development of novel ruthenium catalysts continues to be an active area of research, with new complexes being designed for applications like C-H activation, which is fundamental to creating complex molecules.

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, green methodologies for the synthesis of pyridazine derivatives have been developed to minimize environmental impact. These approaches focus on reducing reaction times, energy consumption, and the use of hazardous substances. rasayanjournal.co.inresearchgate.net

Two notable green chemistry strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. mdpi.com For the synthesis of derivatives from 3-chloro-6-hydrazinylpyridazine, microwave-assisted methods have been shown to dramatically reduce reaction times and, in many cases, improve the yield of the final products compared to conventional heating methods. researchgate.net This technique promotes rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and reduced energy consumption. researchgate.netmdpi.com

Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasonic waves provides an alternative energy source that can accelerate reaction rates and improve yields in the synthesis of 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives. researchgate.net

These methods represent an eco-friendly shift in chemical synthesis, offering efficient and sustainable alternatives to traditional protocols. rasayanjournal.co.inmdpi.com

Isolation and Purification Techniques for High Purity

Achieving high purity of 3-Chloropyridazine hydrochloride is critical for its subsequent applications. The process typically involves a multi-step workup procedure following the chemical reaction. Common techniques aim to remove unreacted starting materials, catalysts, and by-products. google.com

A typical isolation and purification sequence may include the following steps:

Solvent Removal: The initial step often involves removing the reaction solvent, usually by rotary evaporation. google.com

Filtration: The crude product is often filtered to separate it from solid catalysts (like Pd/C) or insoluble impurities.

Extraction: Liquid-liquid extraction is used to separate the desired product from soluble by-products.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the solution. jofamericanscience.org

Column Chromatography: For achieving very high purity, silica (B1680970) gel column chromatography is frequently employed. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel), allowing for the isolation of the target compound from closely related impurities. google.com

The table below summarizes the common techniques used in the purification of chloropyridazine derivatives.

| Technique | Purpose | Stage of Use |

| Rotary Evaporation | Removal of volatile solvents from the reaction mixture. | Post-reaction |

| Filtration | Separation of solid catalysts or insoluble by-products. | Post-reaction |

| Recrystallization | High-level purification of the solid crude product. | Final purification |

| Silica Gel Column Chromatography | Separation of the target compound from soluble impurities. | Final purification |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving yields. The synthesis of 3-chloropyridazine often starts from a pyridazinone or a related precursor.

A prevalent method involves the direct chlorination of a pyridazinone derivative using a strong chlorinating agent like phosphoryl chloride (POCl₃). The reaction proceeds through a nucleophilic substitution mechanism. The oxygen atom of the pyridazinone tautomer (a hydroxypyridazine) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This converts the hydroxyl group into a highly effective leaving group. Subsequently, a chloride ion (Cl⁻), also generated from POCl₃, acts as a nucleophile and displaces the leaving group from the aromatic ring to yield the 3-chloropyridazine product.

Another, though less common, mechanistic pathway for the formation of related chlorinated heterocycles is the Ciamician–Dennstedt rearrangement. This reaction involves the ring expansion of a pyrrole (B145914) derivative with a dihalocarbene to form a 3-halopyridine. chempanda.com In this type of reaction, dichlorocarbene, acting as an electrophile, reacts with pyrrole to form a dichlorocyclopropane intermediate, which then undergoes rearrangement to yield the chlorinated pyridine ring structure. chempanda.com

Chemical Reactivity and Reaction Mechanisms of 3 Chloropyridazine Hydrochloride

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for 3-Chloropyridazine (B74176). The electron-poor nature of the pyridazine (B1198779) ring makes it an excellent substrate for this type of reaction, which is characteristic of electron-deficient aromatic and heteroaromatic systems. stackexchange.comyoutube.com

3-Chloropyridazine readily reacts with a range of nucleophiles, most notably amines and thiols, to yield substituted pyridazine derivatives.

Substitution with Amines : The reaction with various amines provides a straightforward route to 3-aminopyridazine (B1208633) compounds. This transformation is synthetically important for the introduction of nitrogen-containing functional groups. A parallel reaction, involving the treatment of 3-chloropyridine (B48278) with sodamide in liquid ammonia (B1221849), effectively produces 3-aminopyridine. askfilo.com In this process, the amide ion (NH₂⁻) functions as the potent nucleophile, attacking the carbon atom attached to the chlorine and displacing the chloride ion. stackexchange.comaskfilo.com

Substitution with Thiols : Thiols and their corresponding anions (thiolates) are also highly effective nucleophiles for the substitution of the chlorine atom in 3-chloropyridazine. Research has shown that related compounds, such as 3,6-dichloropyridazine (B152260), react with sodium hydrogensulfide in ethanol (B145695) to yield 6-chloropyridazine-3-thiol. chemicalbook.com This demonstrates the feasibility of using sulfur-based nucleophiles to form C-S bonds. Thiols are generally more nucleophilic than corresponding amines, which can allow these reactions to occur under milder conditions. nih.gov

The following table summarizes representative nucleophilic substitution reactions on chloropyridazines.

Table 1: Examples of Nucleophilic Substitution Reactions on Chlorinated Pyridazine and Pyridine (B92270) Rings| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 3-Chloropyridine | Sodamide (NaNH₂) | 3-Aminopyridine | Nucleophilic Aromatic Substitution |

| 3,6-Dichloropyridazine | Sodium hydrogensulfide (NaSH) | 6-Chloropyridazine-3-thiol | Nucleophilic Aromatic Substitution |

Regioselectivity and Mechanistic Studies

The substitution reactions of 3-chloropyridazine proceed through a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process distinct from SN1 or SN2 reactions. stackexchange.comchemguide.co.uk

Addition of Nucleophile : The reaction is initiated by the attack of the nucleophile on the electron-deficient C-3 carbon atom. This step temporarily disrupts the aromaticity of the pyridazine ring, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The negative charge in this complex is resonance-stabilized by the electron-withdrawing nitrogen atoms.

Elimination of Leaving Group : The aromatic system is regenerated in the second step through the expulsion of the chloride ion, yielding the final substituted product. stackexchange.com

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. researchgate.net

In terms of regioselectivity, nucleophilic attack is highly favored at the C-3 position. The electrophilicity of the carbon atoms in the pyridazine ring is enhanced at positions alpha (C-3 and C-6) and gamma (C-5) to the nitrogen atoms. With a leaving group at C-3, this position becomes the primary site for substitution. Electronic factors, specifically the strong electron-withdrawing inductive and mesomeric effects of the adjacent nitrogen atoms, direct the incoming nucleophile to this site. stackexchange.com

Reduction Reactions

3-Chloropyridazine hydrochloride can undergo reduction at either the carbon-chlorine bond or the pyridazine ring itself, depending on the reaction conditions and the catalyst employed.

The most direct and common method for synthesizing 3-aminopyridazine from 3-chloropyridazine is via nucleophilic substitution with an ammonia equivalent, such as sodamide, as detailed in section 3.1.1. askfilo.com While reductive methods exist for other functional groups, direct reduction of a chloro group to an amino group is not a standard transformation in this context.

Catalytic hydrogenation offers a pathway to modify the 3-chloropyridazine structure through dehalogenation or ring saturation.

Hydrodehalogenation : The carbon-chlorine bond can be cleaved through catalytic hydrogenation, a process known as hydrodehalogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a base, which serves to neutralize the hydrochloric acid generated during the reaction. The product of this reaction is pyridazine.

Ring Reduction : Under more stringent conditions, the pyridazine ring can be fully or partially hydrogenated. The complete reduction of the pyridazine ring leads to piperidazine. This transformation usually requires more active catalysts, such as platinum or rhodium, and higher pressures and temperatures. mdpi.com The mechanism for the hydrogenation of related N-heterocycles is thought to involve initial coordination to the catalyst surface, followed by a series of hydride transfer steps that sequentially reduce the double bonds of the ring. mdpi.com It is likely that dehalogenation precedes the reduction of the ring.

The potential outcomes of catalytic hydrogenation are outlined in the table below.

Table 2: Potential Products from the Catalytic Hydrogenation of 3-Chloropyridazine| Product | Reaction Type | Example Catalyst | General Conditions |

|---|---|---|---|

| Pyridazine | Hydrodehalogenation | Pd/C | H₂, Base (e.g., Triethylamine) |

Electrophilic Substitution Reactions

Electrophilic substitution on the carbon framework of the pyridazine ring is exceptionally challenging. researchgate.net The two electron-withdrawing nitrogen atoms significantly deactivate the ring, making it resistant to attack by electrophiles. Furthermore, the nitrogen atoms themselves are the most basic and nucleophilic centers in the molecule and will react preferentially with electrophiles. youtube.com This typically results in the formation of a pyridazinium salt rather than substitution on a carbon atom.

If an electrophilic substitution reaction were forced to occur on the carbon skeleton, it would be predicted to take place at the C-4 or C-5 positions, as these are the least deactivated by the nitrogens. However, the energy barrier for such a reaction is very high because it involves the formation of a high-energy cationic intermediate that is destabilized by the adjacent electronegative nitrogen atoms. youtube.com Consequently, electrophilic substitution is not a synthetically viable reaction pathway for 3-chloropyridazine.

Cross-Coupling Reactions and Derivative Formation

This compound serves as a versatile substrate in a variety of metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring, further activated by the chloro substituent, makes the 3-position susceptible to coupling with a wide range of nucleophilic partners. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex substituted pyridazine derivatives.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. wikipedia.org For 3-chloropyridazine, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 3-position. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Research has shown that N-heterocyclic carbene (NHC) palladium complexes are particularly effective for the Suzuki-Miyaura coupling of less reactive heteroaryl chlorides, including pyridazine derivatives, often allowing the reaction to proceed in aqueous media. researchgate.net The development of mild, aqueous conditions is attractive for the functionalization of complex molecules. nih.gov For instance, catalyst systems like Pd/SSphos have been successfully employed for the cross-coupling of various (hetero)aryl chlorides at room temperature in a water-acetonitrile mixture. nih.gov However, the reactivity of chloropyridazines can be highly dependent on the specific reaction conditions and substitution patterns. In some ligand-free systems, 3-chloropyridine has shown lower reactivity compared to its 2-chloro isomer, underscoring the nuanced electronic and steric effects at play. nih.gov

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles This table presents generalized data based on findings for various chloro-heterocycles, including pyridazines.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |

| Pd(OAc)₂ | SPhos/RuPhos | K₃PO₄ / K₂CO₃ | Dioxane, Toluene, Water/Acetonitrile | 25 - 100 | Aryl/Heteroaryl Chlorides |

| Pd₂(dba)₃ | BINAP/DPPF | NaOtBu / Cs₂CO₃ | Toluene / THF | 80 - 110 | Aryl/Heteroaryl Chlorides |

| (NHC)Pd(allyl)Cl | N-Heterocyclic Carbene | NaHCO₃ | Water | Ambient - 80 | Heteroaryl Chlorides |

dba : Dibenzylideneacetone, BINAP : 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, DPPF : 1,1'-Bis(diphenylphosphino)ferrocene, SPhos : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, RuPhos : 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, NHC : N-Heterocyclic Carbene

The Kumada-Tamao-Corriu (or simply Kumada) coupling was one of the first transition metal-catalyzed cross-coupling reactions developed for the formation of C-C bonds. chem-station.comwikipedia.org It utilizes a Grignard reagent (R-MgX) as the nucleophile and an organic halide as the electrophile, typically catalyzed by nickel or palladium complexes. wikipedia.org This method is effective for coupling alkyl, vinyl, or aryl groups onto the pyridazine ring. chem-station.com

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. chem-station.com Nickel catalysts, such as NiCl₂(dppp), are often used due to their lower cost and high reactivity. organic-chemistry.org However, palladium catalysts can offer better chemoselectivity for highly functionalized substrates. chem-station.com A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them incompatible with substrates containing acidic or electrophilic functional groups. chem-station.com Despite this, its straightforward procedure and the use of inexpensive catalysts make it a valuable synthetic tool. organic-chemistry.org

Beyond Suzuki and Kumada couplings, this compound can participate in several other important metal-catalyzed transformations.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp²) bonds, creating arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex, with a copper(I) salt (like CuI) as a co-catalyst, and requires a base, such as an amine. organic-chemistry.orgwikipedia.org The process involves a palladium cycle and a copper cycle, where a copper acetylide is formed as a key intermediate. wikipedia.org This method allows for the direct alkynylation of the pyridazine core.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of palladium to the C-Cl bond, followed by alkene insertion and β-hydride elimination to yield the product. wikipedia.org The Heck reaction is a powerful method for the vinylation of the pyridazine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.org It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org For 3-chloropyridazine, this reaction provides a direct route to synthesize various 3-aminopyridazine derivatives, which are important pharmacophores. The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (often bulky and electron-rich), and a base (e.g., NaOtBu). organic-chemistry.org

Reactivity Comparisons with Related Halo-Heterocycles

The chemical reactivity of 3-chloropyridazine is best understood in the context of related six-membered nitrogen-containing heterocycles (azines). The presence and position of the electronegative nitrogen atoms significantly influence the electronic properties and, consequently, the reactivity of the ring.

The diazines (pyridazine, pyrimidine (B1678525), and pyrazine) are generally more electron-poor than pyridine due to the presence of a second nitrogen atom. taylorfrancis.com This increased electron deficiency makes them more susceptible to nucleophilic attack but less reactive towards electrophilic substitution. taylorfrancis.com Among the diazines, pyridazine is unique due to its adjacent nitrogen atoms. This arrangement results in pyridazine having the largest dipole moment of the three diazine isomers. nih.gov

This electron-poor nature directly impacts the reactivity of the C-Cl bond. The carbon atom attached to the chlorine in 3-chloropyridazine is more electrophilic compared to the analogous position in chlorobenzene, facilitating nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. When compared to other halo-diazines like 2-chloropyrimidine (B141910) or 2-chloropyrazine, the reactivity can differ based on the specific reaction. The adjacent nitrogens in pyridazine create a unique electronic environment, influencing catalyst binding and the stability of reaction intermediates. Theoretical studies using Density Functional Theory (DFT) have shown differences in the electronic properties, such as total energies, energy gaps, and dipole moments, between pyridine, pyrimidine, pyrazine, and pyridazine, which correlate with their observed reactivity. researchgate.net

Bond Dissociation Energies and Electronic Effects on Reactivity

The reactivity of the C-Cl bond in this compound is intrinsically linked to its bond dissociation energy (BDE) and the electronic effects exerted by the heterocyclic ring. The BDE represents the energy required for homolytic cleavage of the bond, and a lower BDE generally correlates with higher reactivity in reactions where this bond is broken, such as the oxidative addition step of cross-coupling catalysis. diva-portal.org

Inductive Withdrawal: The electronegative nitrogen atoms pull electron density from the carbon skeleton, including the C3 carbon, making the C-Cl bond more polarized.

Resonance Effects: The nitrogen atoms deactivate the ring towards electrophilic attack and make the carbon positions more electrophilic. taylorfrancis.com

Stability of Intermediates: The electron-withdrawing nature of the ring can stabilize anionic intermediates formed during nucleophilic aromatic substitution pathways. In the context of cross-coupling, it facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond.

Biological Activity and Pharmacological Potential of 3 Chloropyridazine Hydrochloride Derivatives

Medicinal Chemistry Applications and Drug Development

The pyridazine (B1198779) nucleus, an aza-analogue of pyridine (B92270), is a privileged structure in drug discovery due to its chemical stability and synthetic accessibility. The incorporation of a chlorine atom at the 3-position provides a reactive handle for further molecular modifications, allowing for the creation of diverse chemical libraries. This has led to the identification of numerous 3-chloropyridazine (B74176) derivatives with potent and selective biological activities, making them promising candidates for drug development.

Anti-cancer Activity

Derivatives of 3-chloropyridazine have emerged as a promising class of anti-cancer agents, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines. These compounds exert their anti-neoplastic activity through diverse mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Recent research has focused on the design and synthesis of novel 3,6-disubstituted pyridazine derivatives. For instance, a series of 4-chloropyridazinoxyphenyl hybrids were developed and evaluated for their anti-cancer potential. nih.govrsc.org Several of these compounds demonstrated significant growth inhibition across eleven cancer cell lines, with the 4-chloropyridazinoxyphenyl-aromatic ketones hybrids showing the most potent activity. rsc.org Notably, compounds 3c , 3d , and 3e from this series exhibited PARP-1 inhibitory activity comparable to the approved drug olaparib (B1684210) and induced apoptosis by modulating key proteins such as p53, BAX, and caspases. nih.gov

Another study focused on chlorinated pyridazin-3(2H)-ones derived from mucochloric acid. scholarena.com The unsubstituted pyridazine DCPYR showed remarkable in vivo tumor inhibition of 53% in a murine colon cancer model at a dose of 50mg/kg, outperforming the standard anti-metabolite 5-FU. scholarena.com Furthermore, a series of 3,6-disubstituted pyridazines displayed potent anti-proliferative action against human breast cancer cell lines T-47D and MDA-MB-231, with IC50 values in the micromolar to nanomolar range. researchgate.net

The development of pyridazinone-based derivatives as dual anti-cancer and anti-microbial agents has also been explored. nih.gov These compounds, designed as surrogates for the multi-kinase inhibitor sorafenib, have shown potent activity against various cancer cell lines. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 4-Chloropyridazinoxyphenyl hybrids (3c, 3d, 3e) | HNO97, FaDu, MDA-MB-468 | PARP-1 inhibition comparable to olaparib; induction of apoptosis. | nih.govrsc.org |

| Dichloropyridazine (DCPYR) | MAC 16 (murine colon cancer) | 53% tumor growth inhibition in vivo. | scholarena.com |

| 3,6-disubstituted pyridazines | T-47D, MDA-MB-231 (breast cancer) | Potent anti-proliferative activity with IC50 values ranging from 0.43 µM to 35.9 µM. | researchgate.net |

| Pyridazinone-based diarylurea derivatives | 60 cancer cell lines (NCI) | Dual anti-cancer and antimicrobial activity. | nih.gov |

Antiviral Properties

The emergence of novel viral infections has underscored the urgent need for new antiviral therapies. Derivatives of 3-chloropyridazine have been investigated for their potential to combat viral pathogens, with some compounds showing promising activity against RNA viruses.

In the context of the global health crisis caused by SARS-CoV-2, researchers designed and synthesized a series of 5-chloropyridinyl esters of nonsteroidal anti-inflammatory drugs (NSAIDs) and related aromatic carboxylic acids. nih.gov These compounds were evaluated for their ability to inhibit the SARS-CoV-2 3CL protease (3CLpro), a crucial enzyme for viral replication. Compound 9a , a salicylic (B10762653) acid derivative, was the most potent inhibitor with an IC50 value of 160 nM against the enzyme. nih.gov Another compound, 13b , an ibuprofen (B1674241) derivative, showed potent antiviral activity in a cell-based assay with an EC50 value of 24 µM. nih.gov

The antiviral mechanism of some pyridazine-related compounds involves the inhibition of clathrin-dependent endocytosis, a key pathway for viral entry into host cells. nih.gov Phenothiazine (B1677639) derivatives, which share some structural similarities with certain pyridazine compounds, have been shown to possess broad-spectrum antiviral activity against various RNA viruses by interfering with viral binding, entry, and replication. nih.gov Furthermore, some 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives, which can be synthesized from pyridazine precursors, have also been reported to exhibit antiviral activities. nih.gov

| Compound/Derivative | Virus | Mechanism of Action/Target | Key Findings (IC50/EC50) | Reference(s) |

| Compound 9a (Salicylic acid derivative) | SARS-CoV-2 | 3CL Protease Inhibition | IC50 = 160 nM (enzyme) | nih.gov |

| Compound 13b (Ibuprofen derivative) | SARS-CoV-2 | 3CL Protease Inhibition | EC50 = 24 µM (cell-based) | nih.gov |

| Phenothiazine derivatives | RNA viruses | Inhibition of endocytosis, viral entry, and replication | Broad-spectrum activity | nih.gov |

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The 3-chloropyridazine scaffold has served as a foundation for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

A series of pyridazinone-based derivatives have been synthesized and evaluated as dual antimicrobial and anti-cancer agents. nih.gov Within this series, compound 10h demonstrated potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov Another compound, 8g , exhibited significant antifungal activity against Candida albicans, also with an MIC of 16 µg/mL. nih.gov The study highlighted that chloro-substitution at the 3-position of the phenyl urea (B33335) derivatives enhanced the antifungal activity. nih.gov

In another study, novel 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were synthesized and screened for their antimicrobial properties. scirp.org Compounds 4a (3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one) and 4b (3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one) were identified as the most active compounds in this series. scirp.org

Furthermore, a series of novel triazolo[4,3-a]pyrazine derivatives, which can be synthesized from chloropyridazine precursors, were evaluated for their in vitro antibacterial activity. mdpi.com Compound 2e from this series showed superior antibacterial activity against both Gram-positive Staphylococcus aureus (MIC: 32 µg/mL) and Gram-negative Escherichia coli (MIC: 16 µg/mL), comparable to the first-line antibiotic ampicillin. mdpi.com

| Compound/Derivative | Microorganism(s) | Activity (MIC) | Reference(s) |

| Compound 10h | Staphylococcus aureus | 16 µg/mL | nih.gov |

| Compound 8g | Candida albicans | 16 µg/mL | nih.gov |

| Compound 4a/4b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Most active in the series | scirp.org |

| Compound 2e | Staphylococcus aureus, Escherichia coli | 32 µg/mL, 16 µg/mL | mdpi.com |

Neurological Disorder Research

Derivatives of 3-chloropyridazine have shown promise in the challenging field of neurological disorders, with research pointing towards their potential in treating conditions like depression and Alzheimer's disease.

A significant development in this area is the discovery of SUVN-911 (3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride), a novel, potent, and selective antagonist of the neuronal nicotinic acetylcholine (B1216132) α4β2 receptor. acs.orgresearchgate.net This compound has demonstrated marked antidepressant activity in animal models and has successfully completed Phase 1 clinical trials in healthy humans, evaluating its safety, tolerability, and pharmacokinetics. acs.orgresearchgate.net Its development is a promising step towards a new treatment for depressive disorders. researchgate.net

In the context of Alzheimer's disease, which is pathologically complex, multifunctional agents are being explored. A computational study investigated a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as potential multi-target ligands. nih.gov These compounds were designed to simultaneously inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ), two key pathological hallmarks of Alzheimer's. The pyridazin-3(2H)-one core is recognized for its broad bioactivities, including anti-inflammatory properties, which are also relevant to the neuroinflammation seen in Alzheimer's disease. nih.gov

Anti-Inflammatory and Analgesic Activities

The 3-chloropyridazine scaffold has been incorporated into molecules designed to combat inflammation and pain. Research in this area has yielded derivatives with significant anti-inflammatory and analgesic effects in preclinical models.

A study focused on the synthesis and evaluation of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides demonstrated notable in vivo activity. nih.gov Several amide derivatives were tested for their analgesic and anti-inflammatory properties using the p-benzoquinone-induced writhing test and the carrageenan-induced hind paw edema model, respectively. nih.gov The analgesic and anti-inflammatory activities of compounds 7c , 7d , and 7k were found to be equipotent to the standard drugs aspirin (B1665792) (for analgesia) and indomethacin (B1671933) (for anti-inflammatory action). nih.gov

The anti-inflammatory potential of pyridazinone derivatives is also linked to their ability to inhibit key inflammatory mediators. For instance, some pyridazin-3(2H)-one derivatives are noted for their anti-inflammatory properties, which may contribute to their therapeutic potential in various diseases. nih.gov The mechanism of action for some of these compounds may involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

| Compound/Derivative | In Vivo Model | Activity | Comparison | Reference(s) |

| Compound 7c, 7d, 7k | p-Benzoquinone-induced writhing (analgesic) | Equipotent to aspirin | Aspirin | nih.gov |

| Compound 7c, 7d, 7k | Carrageenan-induced paw edema (anti-inflammatory) | Equipotent to indomethacin | Indomethacin | nih.gov |

Antihypertensive and Cardiotonic Activities

The pyridazine nucleus is present in some compounds investigated for cardiovascular effects. While specific data on 3-chloropyridazine hydrochloride derivatives as direct antihypertensive or cardiotonic agents is an area of ongoing research, the broader class of pyridazine and pyridazinone derivatives has been explored for such activities.

The development of antihypertensive agents often involves targeting the renin-angiotensin system or calcium channels. Some pyridazinone derivatives have been designed to have cardiovascular effects. For instance, studies on the cardioprotective effects of antihypertensive medications have shown that various classes of drugs can regress left ventricular hypertrophy, a common complication of hypertension. nih.gov While this study focused on ACE inhibitors and diuretics, it highlights the importance of developing new agents with cardioprotective benefits. nih.gov

The general principle of using heterocyclic compounds in the development of cardiovascular drugs is well-established. Newer classes of antihypertensive drugs are continually being evaluated for their long-term efficacy in preventing cardiovascular complications. nih.gov The versatility of the pyridazine scaffold suggests its potential for designing novel antihypertensive and cardiotonic agents, although more specific research focused on 3-chloropyridazine derivatives is needed to fully elucidate their potential in this therapeutic area.

Antidiabetic Activities

Derivatives of pyridazine have shown promise as potential agents for managing diabetes mellitus, a rapidly growing metabolic disorder. The antidiabetic potential of several pyridazine derivatives has been established through both in silico and in vitro studies researchgate.net. One of the key mechanisms targeted is the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.

In a recent study, a series of previously synthesized pyridazine derivatives were evaluated for their α-amylase inhibitory activity. Molecular docking studies identified three compounds (Molecule 45, 46, and 29) with strong binding interactions with the α-amylase receptor researchgate.net. Subsequent in vitro testing confirmed their potent inhibitory effects. Notably, these pyridazine derivatives exhibited significantly lower IC₅₀ values compared to the standard drug, acarbose, indicating a much higher potency researchgate.net.

The research highlighted that the presence of specific moieties, such as a phenothiazine coupled with a biphenyl (B1667301) group, an indole (B1671886) with a biphenyl group, or a phenothiazine with an ethylphenyl group, enhanced the antidiabetic activity of the pyridazine derivatives researchgate.net. These findings suggest that pyridazine-based compounds could be beneficial in the management of diabetes, warranting further investigation through in vivo experiments researchgate.net.

Table 1: In Vitro α-Amylase Inhibition of Pyridazine Derivatives

| Compound | IC₅₀ (µg/mL) researchgate.net |

|---|---|

| Molecule 45 | 8.67 |

| Molecule 46 | 8.46 |

| Molecule 29 | 8.83 |

| Acarbose (Standard) | 66.65 |

This table is interactive. Click on the headers to sort the data.

Antituberculosis and Antimalarial Activities

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Pyridazine derivatives have emerged as a promising class of compounds with significant antitubercular activity neuroquantology.com.

Several studies have reported the synthesis and evaluation of various pyridazine derivatives against Mycobacterium tuberculosis. For instance, a series of eighteen novel pyridazine compounds were synthesized, with three demonstrating moderate activity against M. tuberculosis nih.gov. In another study, N1-substituted-diphenyl ether-bis-pyridazine derivatives were evaluated, with some compounds showing significant activity against M. tuberculosis H37Rv neuroquantology.com. The activity of these compounds was found to be comparable to the standard drug Cycloserine neuroquantology.com.

Furthermore, novel series of imidazo[1,2-b]pyridazine (B131497) derivatives incorporating benzohydrazide (B10538) have been synthesized and screened for their anti-TB activity. Many of these compounds exhibited potent activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 μg/mL, which is more potent than standard drugs like pyrazinamide (B1679903) and ciprofloxacin (B1669076) tsijournals.com. Similarly, some 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives also showed notable antitubercular activity, with MIC values of 12.5 μg/mL sciepub.com.

The antitubercular activity of pyridazinone derivatives has also been investigated. One study identified 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone as a lead compound with good activity against the M. tuberculosis H37Rv strain researchgate.net.

While the antitubercular potential of pyridazine derivatives is well-documented, their antimalarial activity is a less explored area. Research into novel antimalarial agents has focused on other heterocyclic structures like chloroquine (B1663885) derivatives, pyrazoles, and triazolyl artemisinins nih.govthieme-connect.dekoreascience.kr. Further studies are required to specifically evaluate the antimalarial potential of this compound derivatives.

Table 2: In Vitro Antitubercular Activity of Pyridazine Derivatives

| Compound Series | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine-benzohydrazides (6c, 6d, 6f, 6g, 6i, 6j, 6k) | M. tuberculosis H37Rv | 1.6 | tsijournals.com |

| Imidazo[1,2-b]pyridazine-benzohydrazides (6b, 6e, 6h, 6l) | M. tuberculosis H37Rv | 3.125 | tsijournals.com |

| 6-Aryl pyridazin-3(2H)-ones (2e, 2f) | M. tuberculosis H37Rv | 12.5 | sciepub.com |

| 6-Aryl pyridazin-3(2H)-ones (2a-d) | M. tuberculosis H37Rv | 25 | sciepub.com |

| Pyrazinamide (Standard) | M. tuberculosis H37Rv | 3.125 | tsijournals.comsciepub.com |

| Ciprofloxacin (Standard) | M. tuberculosis H37Rv | 3.125 | tsijournals.com |

| Streptomycin (Standard) | M. tuberculosis H37Rv | 6.25 | tsijournals.comsciepub.com |

This table is interactive. Click on the headers to sort the data.

Antiparasitic Activity, e.g., Human African Trypanosomiasis

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. The search for new, effective, and less toxic treatments is a priority. One of the key drug targets in T. brucei is the enzyme trypanothione (B104310) reductase (TR), which is essential for the parasite's survival and has no close homolog in humans nih.govplos.org.

Research has identified inhibitors of TR as potential antiparasitic agents. A high-throughput screening identified spiro-containing derivatives as inhibitors of T. brucei TR (TbTR) nih.govplos.org. The prototype compound from this series was found to inhibit the growth of Trypanosoma brucei parasites in vitro nih.govplos.org. Although these initial hits were not pyridazine-based, they highlight a valid strategy for developing new drugs against HAT. The development of pyridazine derivatives that can specifically target TbTR could be a promising avenue for future research.

While direct evidence for the antiparasitic activity of this compound derivatives against Trypanosoma brucei is limited in the reviewed literature, the broad biological activity of the pyridazine scaffold suggests that this is a worthwhile area for future investigation.

Mechanisms of Biological Action

The diverse pharmacological effects of pyridazine derivatives stem from their interaction with various biological targets, including enzymes and receptors.

Enzyme and Receptor Binding/Modulation

The biological activity of pyridazine derivatives is often linked to their ability to inhibit specific enzymes. For instance, the antidiabetic effects of certain pyridazine compounds are attributed to their inhibition of α-amylase researchgate.net.

In the context of antibacterial agents, pyridazine derivatives have been designed as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria nih.gov. A known pyridazine inhibitor was found to bind to the pterin (B48896) site of DHPS from Bacillus anthracis nih.gov.

For antiparasitic activity, the inhibition of trypanothione reductase (TR) by certain heterocyclic compounds is a key mechanism nih.govplos.org. This enzyme is vital for the parasite's defense against oxidative stress plos.org.

Furthermore, some pyridazine derivatives have been shown to modulate receptor activity. For example, certain analogs can activate the translation of the excitatory amino acid transporter 2 (EAAT2), which is important for glutamate (B1630785) homeostasis in the brain nih.gov. This suggests a potential role for these compounds in neurological disorders. The protein monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neuroactive amines, is another potential target for pyridazine derivatives, given its role in various neurological conditions wikipedia.org.

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. Several SAR studies have been conducted on pyridazine derivatives to elucidate the chemical features necessary for their biological activities.

For antitubercular activity, SAR studies on various pyridazine series have revealed key insights. In a series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives, the nature and position of substituents on the benzohydrazide moiety were found to significantly influence the activity tsijournals.com. For example, compounds with electron-withdrawing groups on the phenyl ring often exhibit enhanced potency. In another study of quaternized promazine (B1679182) derivatives, an electron-withdrawing substituent on the phenothiazine ring was found to be essential for antitubercular activity researchgate.net.

In the case of pyrimidine (B1678525) derivatives with antitubercular properties, it was found that the central pyrimidine ring was crucial for activity, and replacing a naphthyl group with other hydrophobic substitutes was well-tolerated nih.gov. For N-pyridyl-N'-thiazolylhydrazine derivatives, the specific substitution patterns on both the pyridyl and thiazolyl rings were correlated with their activity against M. tuberculosis nih.gov.

These SAR studies provide a rational basis for the design and synthesis of new pyridazine derivatives with improved therapeutic profiles.

In Vitro and In Vivo Pharmacological Screening

The evaluation of new drug candidates involves a combination of in vitro and in vivo pharmacological screening methods.

In vitro screening is essential for the initial assessment of a compound's activity and mechanism of action. For antidiabetic drug discovery, in vitro assays like the inhibition of α-amylase and α-glucosidase are commonly used jchr.orgresearchgate.net. As mentioned earlier, several pyridazine derivatives have shown potent α-amylase inhibition in such assays researchgate.net.

For antitubercular activity, the Microplate Alamar Blue Assay (MABA) is a standard in vitro method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis tsijournals.comsciepub.com. Numerous pyridazine derivatives have been screened using this method, demonstrating a wide range of activities tsijournals.comsciepub.comresearchgate.net.

In vivo screening in animal models is critical to evaluate the efficacy, pharmacokinetics, and safety of a compound in a living organism. For diabetes, chemically-induced models using agents like streptozotocin (B1681764) are common jchr.orgresearchgate.net. While specific in vivo antidiabetic data for 3-chloropyridazine derivatives was not prominent in the reviewed literature, the promising in vitro results suggest this as a necessary next step.

For antiparasitic drug screening against Trypanosoma brucei, in vitro growth inhibition assays are used initially, followed by in vivo studies in infected mouse models to assess the compound's ability to clear the parasites plos.org. Similarly, for antimalarial screening, in vitro assays against Plasmodium falciparum are followed by in vivo tests in mouse models infected with Plasmodium berghei nih.govnih.gov.

A study on pyrido[2,3-d]pyridazine-2,8-dione derivatives used an in vivo ear edema model in mice to evaluate their anti-inflammatory activity, with a particularly active compound then being tested for its in vitro inhibition of COX-1/COX-2 enzymes rsc.org. This highlights the typical workflow from in vivo screening to in vitro mechanistic studies.

Cell-Based Assays and IC50/MIC Determinations

The initial screening of novel chemical entities often involves cell-based assays to determine their potency and efficacy. For potential anticancer agents, the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%, is a critical parameter. nih.gov In the context of antimicrobial research, the minimum inhibitory concentration (MIC) is determined, indicating the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com

Derivatives of the pyridazine scaffold have demonstrated significant activity in a variety of cell-based assays. For instance, in anticancer research, certain pyridazine-containing compounds have shown potent cytotoxic effects against human cancer cell lines. One study reported a derivative, compound 5b, as having a strong cytotoxic effect on the HCT-116 colon cancer cell line and also exhibiting the highest inhibition (92.2%) in a Vascular Endothelial Growth Factor Receptor (VEGFR) kinase assay. jst.go.jp Another compound, 4b, was most active against the MCF-7 breast cancer cell line with an IC50 of 21.2 µM. jst.go.jp

Furthermore, the discovery of 3-(fluoro-imidazolyl) pyridazine derivatives as potent stimulators of interferon genes (STING) agonists highlights another therapeutic avenue. acs.org The representative agonist, compound A4, effectively activated STING in human THP1 cells with a half-maximal effective concentration (EC50) of 0.06 μM. acs.org In the realm of antimicrobial discovery, pyridazine derivatives have been tested against various pathogens. nih.gov Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.gov For example, certain saturated pyrrolopyridazine derivatives were found to be particularly active against Pseudomonas aeruginosa and Candida albicans. nih.gov

Below are tables summarizing the results from various cell-based assays for pyridazine derivatives.

Table 1: Anticancer Activity of Pyridazine Derivatives in Cell-Based Assays

| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Source |

|---|---|---|---|---|

| Compound 4b | MCF-7 (Breast Cancer) | Cytotoxicity | 21.2 | jst.go.jp |

| Compound A4 | THP1 (Human Monocytic) | STING Activation | 0.06 | acs.org |

Table 2: Antimicrobial Activity (MIC) of Pyridazine Derivatives

| Derivative Type | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| Saturated Pyrrolopyridazine | Pseudomonas aeruginosa | Activity noted | nih.gov |

| Saturated Pyrrolopyridazine | Candida albicans | Activity noted | nih.gov |

| Partial Saturated Pyrrolopyridazine | Staphylococcus aureus | Activity noted | nih.gov |

| Partial Saturated Pyrrolopyridazine | Bacillus subtilis | Activity noted | nih.gov |

Animal Models in Efficacy Studies

Following promising in vitro results, the efficacy of this compound derivatives is often evaluated in vivo using animal models. These studies are crucial for understanding how the compounds behave in a whole organism, providing insights into their therapeutic potential under physiological conditions.

In oncology, the antitumor effects of pyridazine derivatives have been demonstrated in various mouse models. For example, a series of novel 3,6-disubstituted pyridazine derivatives were assessed, with compound 9e being investigated in an Ehrlich ascites carcinoma (EAC) solid tumor model. acs.org On the 15th day of treatment, compound 9e showed a significant regression in tumor volume, achieving a 71.1% reduction at a 15 mg/kg dose. acs.org Similarly, other research involving the EAC model found that the antitumor activity of compounds 2e, 4b, and 5b was greater than that of the standard drug, imatinib. jst.go.jp The STING agonist A4, a 3-(fluoro-imidazolyl) pyridazine derivative, also demonstrated significant tumor regression in a B16.F10 melanoma tumor-bearing mouse model, with efficacy surpassing that of another known STING agonist, SR-717. acs.org Another study found that a novel pyrimido-pyridazine derivative, compound 2b, significantly reduced tumor growth and increased the lifespan of lymphoma-bearing mice. tandfonline.com

Beyond cancer, pyridazine derivatives have been tested in models for other conditions. A notable example is the evaluation of an imidazo[1,2-b]pyridazine derivative, MTIP, in a rat model of anxiety induced by alcohol withdrawal. nih.gov This compound was shown to dose-dependently reverse the anxiogenic-like behavior observed in the elevated plus-maze test. nih.gov

Table 3: Efficacy of Pyridazine Derivatives in Animal Models

| Compound/Derivative | Animal Model | Condition | Key Finding | Source |

|---|---|---|---|---|

| Compound 9e | Ehrlich Ascites Carcinoma (mouse) | Cancer | 71.1% reduction in tumor volume | acs.org |

| Compounds 2e, 4b, 5b | Ehrlich Ascites Carcinoma (mouse) | Cancer | Greater tumor inhibition than imatinib | jst.go.jp |

| Compound A4 | B16.F10 Tumor-Bearing (mouse) | Cancer | Significant tumor regression | acs.org |

| Compound 2b | Lymphoma-Bearing (mouse) | Cancer | Reduced tumor growth, increased lifespan | tandfonline.com |

Advanced Characterization and Analytical Method Development

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 3-Chloropyridazine (B74176) hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 3-Chloropyridazine hydrochloride, four signals are expected for the four carbon atoms of the pyridazine (B1198779) ring. The carbon atom bonded to the chlorine atom (C3) would exhibit a significant downfield shift. The chemical shifts of the other carbon atoms (C4, C5, and C6) would also be influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. Protonation of the ring nitrogen would further influence the electronic environment and thus the chemical shifts of the carbon atoms.

A summary of predicted NMR data is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-4 | ~7.8-8.2 | Doublet | J(H4-H5) = ~5-6 |

| H-5 | ~7.6-8.0 | Doublet of Doublets | J(H5-H4) = ~5-6, J(H5-H6) = ~8-9 |

| H-6 | ~9.0-9.4 | Doublet | J(H6-H5) = ~8-9 |

| C-3 | ~150-155 | Singlet | - |

| C-4 | ~125-130 | Singlet | - |

| C-5 | ~128-133 | Singlet | - |

| C-6 | ~152-157 | Singlet | - |

| Note: These are estimated values and can vary based on the solvent and experimental conditions. |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₄H₄Cl₂N₂. cymitquimica.com The nominal molecular weight of the hydrochloride salt is approximately 151.0 g/mol . nih.gov

In a mass spectrometer, the 3-chloropyridazine moiety would be ionized. The molecular ion peak ([M]⁺) for 3-chloropyridazine would be observed at an m/z corresponding to its molecular weight (approximately 114.5 g/mol ). nih.gov Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with a peak at [M+2]⁺ having an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. wpmucdn.com

The fragmentation of the 3-chloropyridazine molecular ion is expected to proceed through several key pathways. A primary fragmentation step would likely involve the loss of a chlorine radical (Cl•) to form a stable pyridazinyl cation. Another common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a molecule of hydrogen cyanide (HCN) or a related nitrogen-containing fragment.

Predicted Fragmentation Pattern of 3-Chloropyridazine:

| m/z | Proposed Fragment | Notes |

| 114/116 | [C₄H₃ClN₂]⁺ | Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern. |

| 79 | [C₄H₃N₂]⁺ | Loss of Cl radical. |

| 52 | [C₃H₂N]⁺ | Loss of HCN from the [C₄H₃N₂]⁺ fragment. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its aromatic and heterocyclic nature, as well as the presence of the C-Cl bond.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| 1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| 1200-1000 | C-N stretch | Stretching vibrations of the carbon-nitrogen bonds within the pyridazine ring. |

| 850-750 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

| 2700-2400 | N-H stretch | Broad absorption due to the protonated nitrogen of the hydrochloride salt. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyridazine ring in this compound is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) characteristic of π → π* and n → π* transitions. The exact position of the λmax is dependent on the solvent and the pH of the solution. For many aromatic and heterocyclic compounds, the primary absorption bands are typically found in the 200-300 nm range. The protonation of the pyridazine ring in the hydrochloride salt can lead to a shift in the absorption maxima compared to the free base. While specific experimental data for this compound is limited, related heterocyclic compounds often exhibit λmax values in the region of 250-280 nm. nih.govresearchgate.net

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by separating it from starting materials, by-products, and other impurities.

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption onto a solid stationary phase. chromtech.comcolumn-chromatography.comyoutube.com For the purification of this compound, a normal-phase column chromatography setup is typically employed.

Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase due to its polarity and ability to effectively separate moderately polar compounds. Alumina can also be used as an alternative adsorbent.

Mobile Phase: The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with a polarity that allows for the differential migration of the target compound and its impurities down the column is selected. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often used. Common solvent systems for compounds of similar polarity include mixtures of hexane (B92381) and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol. The optimal solvent system would be determined through preliminary analysis using thin-layer chromatography (TLC).

Typical Column Chromatography Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | A gradient of hexane/ethyl acetate or dichloromethane/methanol |

| Elution Monitoring | Fractions are collected and analyzed by TLC to identify those containing the pure compound. |

The development of robust analytical and characterization methods is paramount for ensuring the quality and consistency of this compound for its intended applications in research and development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For a substance like this compound, HPLC methods are developed to assess its purity and stability. A typical method involves a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

The principle relies on the differential partitioning of the analyte between the mobile and stationary phases. By optimizing parameters such as the mobile phase composition, flow rate, and column temperature, a robust separation can be achieved, allowing for the detection of the main compound and any potential impurities or degradation products. UV detection is commonly employed for aromatic compounds like pyridazine derivatives.

While specific validated methods for this compound are not extensively published, a representative HPLC method would be developed based on the physicochemical properties of the compound. The following table illustrates typical parameters for such an analysis.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.5) | Elutes the compound from the column; the ratio can be adjusted for optimal separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducibility of retention times. |

| Detection | UV at a specific wavelength (e.g., 240-260 nm) | Detects the analyte based on its absorbance of UV light. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

This method would be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness to ensure it is suitable for its intended purpose in a quality control environment.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. rroij.comslideshare.net This enhancement is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 100 MPa). slideshare.netresearchgate.netresearchgate.net

For this compound, converting an HPLC method to UPLC can drastically reduce analysis time and solvent consumption, leading to higher throughput and more cost-effective quality control. researchgate.netresearchgate.net The fundamental principles of separation remain the same as in HPLC, but the increased efficiency of UPLC allows for better separation of closely related impurities from the main peak. lcms.cz A UPLC system can shorten analysis times by up to a factor of nine compared to a traditional HPLC system using a 5 µm particle column. researchgate.net

The development of a UPLC method would involve optimizing similar parameters to HPLC, but scaled for the smaller column dimensions and particle size.

Table 2: Representative UPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

| Column | UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Smaller particle size and column dimensions for high efficiency and speed. researchgate.net |

| Mobile Phase | Gradient mixture of Acetonitrile and 0.1% Formic Acid in water | Provides good peak shape and separation efficiency for hydrochloride salts. |

| Flow Rate | 0.4 mL/min | Higher linear velocities are used in UPLC to maximize separation speed. nih.gov |

| Column Temp. | 40 °C | Higher temperatures can reduce mobile phase viscosity and improve efficiency. nih.gov |

| Detection | PDA or UV at 240-260 nm | Photodiode Array (PDA) detectors can provide spectral information, aiding in peak identification. |

| Injection Vol. | 2 µL | Smaller injection volumes are used to prevent column overloading. |

The validation of a UPLC method ensures its reliability for quantifying this compound and its related substances with high precision and accuracy. nih.govnih.gov

X-ray Diffraction Analysis for Crystal Structure

The analysis involves directing a beam of X-rays onto a single crystal of the material. The crystal diffracts the X-rays into a unique pattern of spots. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic structure is determined. wikipedia.org

While the specific crystal structure of this compound is not publicly available, analysis of related pyridazine derivatives provides insight into the type of data obtained. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a related pyridazine, was determined by XRD. growingscience.com The following table illustrates the kind of crystallographic data that would be obtained for this compound.

Table 3: Example of Crystal Data and Structure Refinement Parameters (Based on a Pyridazine Derivative) Note: The following data is for the related compound 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile and is presented for illustrative purposes only. growingscience.com

| Parameter | Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P21/c | Defines the set of symmetry operations for the crystal. |

| a (Å) | 3.817 | Length of the 'a' axis of the unit cell. |

| b (Å) | 13.533 | Length of the 'b' axis of the unit cell. |

| c (Å) | 19.607 | Length of the 'c' axis of the unit cell. |

| β (˚) | 93.401 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 1009.9 | Volume of a single unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor (R1) | 0.0906 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Determining the crystal structure of this compound would be crucial for understanding its solid-state properties, which can influence its stability, solubility, and bioavailability.

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing pharmaceutical compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net A TGA curve provides information about the thermal stability of the compound, its decomposition profile, and the presence of volatile components such as water or residual solvents. For a hydrochloride salt, TGA can show the temperature at which dehydrochlorination or decomposition occurs. nih.govnih.gov For example, the TGA of pioglitazone (B448) hydrochloride shows an initial mass loss corresponding to the removal of the HCl molecule. nih.gov